5-Methyl-3-hexen-2-one
Overview
Description
5-Methyl-3-hexen-2-one is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a characteristic odor and is used in various chemical syntheses and industrial applications. This compound is also known by other names such as 2-Oxo-5-methylhex-3-ene and 3-Hexen-2-one, 5-methyl-.
Mechanism of Action
Mode of Action
It has been reported that 5-Methyl-3-hexen-2-one reacts with indole in the presence of pyrrolidine and p-TsOH in CH2Cl2 to yield the 3-substituted indole adduct . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Its reaction with indole suggests that it may be involved in the indole metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-3-hexen-2-one involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. The procedure is as follows:
-
Reagents and Materials
- Anhydrous potassium carbonate
- Methallyl chloride
- 2,4-Pentanedione
- Anhydrous ethanol
-
Procedure
- Place 19.5 grams of anhydrous potassium carbonate, 11.25 grams of methallyl chloride, 13.75 grams of 2,4-pentanedione, and 75 milliliters of anhydrous ethanol in a 250-milliliter round-bottomed flask.
- Reflux the mixture for sixteen hours on a steam bath.
- After refluxing, remove the condenser and replace it with a distilling head topped with a condenser.
- Distill 200 milliliters of ethanol from the mixture.
- Add 600 milliliters of ice water to dissolve the salts and extract the mixture three times with ether.
- Wash the ether extracts twice with 25 milliliters of saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like pyrrolidine and p-toluenesulfonic acid in dichloromethane are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted indole adducts and other substituted products.
Scientific Research Applications
5-Methyl-3-hexen-2-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and combinatorial chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexen-2-one
- 5-Methyl-5-hexen-2-one
- 4-Hexen-3-one
- 5-Hexen-2-one
Uniqueness
5-Methyl-3-hexen-2-one is unique due to its specific structure, which includes a methyl group at the fifth position and a double bond between the third and fourth carbon atoms. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(E)-5-methylhex-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMKNYVCXUEFJE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063726, DTXSID601310541 | |
Record name | 3-Hexen-2-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-5-Methyl-3-hexen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour | |
Record name | 5-Methyl-3-hexen-2-one | |
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Record name | 5-Methyl-3-hexen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water, Miscible at room temperature (in ethanol) | |
Record name | 5-Methyl-3-hexen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.838-0.843 | |
Record name | 5-Methyl-3-hexen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
1821-29-0, 5166-53-0 | |
Record name | (3E)-5-Methyl-3-hexen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-3-hexen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-2-one, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexen-2-one, 5-methyl- | |
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Record name | 3-Hexen-2-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-5-Methyl-3-hexen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhex-3-en-2-one | |
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Record name | 5-METHYL-3-HEXEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0NZD2EIQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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